molecular formula C10H16O4 B092641 1,4-Cyclohexanedione bis(ethylene ketal) CAS No. 183-97-1

1,4-Cyclohexanedione bis(ethylene ketal)

Cat. No.: B092641
CAS No.: 183-97-1
M. Wt: 200.23 g/mol
InChI Key: YSMVSEYPOBXSOK-UHFFFAOYSA-N
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Scientific Research Applications

1,4-Cyclohexanedione bis(ethylene ketal) has several applications in scientific research:

Mechanism of Action

1,4-Cyclohexanedione bis(ethylene ketal), also known as 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane, is a chemical compound with the molecular formula C10H16O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It’s known that the compound can undergo hydrolysis at 250°c . This could potentially lead to interactions with its targets, but the specifics of these interactions and the resulting changes are currently unknown.

Biochemical Pathways

It’s possible that the compound could affect various pathways due to its potential to undergo hydrolysis

Action Environment

It’s known that the compound can undergo hydrolysis at 250°c , suggesting that temperature could be a significant environmental factor.

Preparation Methods

1,4-Cyclohexanedione bis(ethylene ketal) can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the mixture in toluene to remove water formed during the reaction. The product is then purified by filtration and recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4-Cyclohexanedione bis(ethylene ketal) undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,4-Cyclohexanedione bis(ethylene ketal) can be compared with other similar compounds such as:

    1,4-Cyclohexanedione: The parent compound without the ketal protection.

    1,4-Cyclohexanedione monoethylene acetal: A similar compound with only one ketal group.

    1,3-Cyclohexanedione: An isomer with different reactivity.

    1,2-Cyclohexanedione: Another isomer with distinct chemical properties.

The uniqueness of 1,4-Cyclohexanedione bis(ethylene ketal) lies in its dual ketal protection, which provides stability and selectivity in synthetic applications.

Properties

IUPAC Name

1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMVSEYPOBXSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13OCCO3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171369
Record name 1,4-Cyclohexanedione bis(ethylene ketal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183-97-1
Record name 1,4-Cyclohexanedione bis(ethylene ketal)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 183-97-1
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Record name 1,4-Cyclohexanedione bis(ethylene ketal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane in organic synthesis?

A: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane serves as a valuable starting material for synthesizing other organic compounds. Specifically, it can be selectively deprotected to yield 1,4-Dioxaspiro[4.5]decan-8-one. This compound is a versatile building block in the production of pharmaceuticals, liquid crystals, and insecticides [].

Q2: Can you describe the optimized synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane?

A: Research has shown that 1,4-Dioxaspiro[4.5]decan-8-one can be efficiently synthesized from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization []. This reaction is catalyzed by acetic acid (HAc) in an aqueous solution. The optimal conditions for this synthesis include a reaction temperature of 65°C, a volume ratio of HAc to water of 5:1, and a reactant concentration of 0.05 g/mL. These conditions allow for an 80% yield of 1,4-Dioxaspiro[4.5]decan-8-one with a significantly reduced reaction time of just 11 minutes [].

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